Methyl 3-oxopiperidine-1-carboxylate

Medicinal Chemistry Process R&D Building Blocks

Methyl 3-oxopiperidine-1-carboxylate (CAS 61995-18-4) is a member of the N-protected 3-piperidone family, a class of heterocyclic ketones widely utilized as synthetic intermediates in drug discovery. The compound features a piperidine ring with a 3-oxo (ketone) group and an N-methoxycarbonyl protecting group, enabling selective functionalization at multiple positions.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 61995-18-4
Cat. No. B1600397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxopiperidine-1-carboxylate
CAS61995-18-4
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCCC(=O)C1
InChIInChI=1S/C7H11NO3/c1-11-7(10)8-4-2-3-6(9)5-8/h2-5H2,1H3
InChIKeyBWJDVYAJLUELCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-oxopiperidine-1-carboxylate (CAS 61995-18-4) as a N-Methoxycarbonyl-Protected Piperidinone Building Block for Medicinal Chemistry


Methyl 3-oxopiperidine-1-carboxylate (CAS 61995-18-4) is a member of the N-protected 3-piperidone family, a class of heterocyclic ketones widely utilized as synthetic intermediates in drug discovery. The compound features a piperidine ring with a 3-oxo (ketone) group and an N-methoxycarbonyl protecting group, enabling selective functionalization at multiple positions [1]. Its primary role is as a versatile scaffold for constructing nitrogen-containing bioactive molecules . The methoxycarbonyl group, in particular, provides a distinct profile of stability and deprotection conditions compared to other commonly employed N-protecting groups such as Boc, Cbz, or acetyl .

May support construction of N-heterocyclic bioactive molecule scaffolds
Methoxycarbonyl stability profile supports orthogonal deprotection strategies
Liquid physical state facilitates automated dispensing in scale-up workflows

Why Methyl 3-oxopiperidine-1-carboxylate is Not Interchangeable with Other N-Protected 3-Piperidones in Synthetic Routes


Generic substitution of one N-protected 3-piperidone for another, such as N-Boc-, N-Cbz-, or N-acetyl-3-piperidone, is not feasible due to fundamental differences in steric bulk, electronic properties, and the specific chemical conditions required for selective protection/deprotection sequences . These differences dictate the reactivity of the piperidone ring and the stability of the protecting group, ultimately impacting synthetic yield, intermediate purity, and process scalability. For instance, the methoxycarbonyl group's unique electronic profile influences the outcome of key transformations like ring expansions or organometallic additions, a fact directly demonstrated in primary synthetic literature [1].

Steric and electronic differences from N-Boc or N-Cbz analogs may alter ring-expansion and organometallic addition outcomes.
Protecting group stability profiles dictate specific deprotection conditions; methoxycarbonyl may not be interchangeable with acid-labile Boc.
Physical state variations (liquid vs. low-melting solid) can affect automated handling; process adaptation may be needed for substitute.

Methyl 3-oxopiperidine-1-carboxylate: Quantified Differentiation vs. N-Boc-, N-Cbz-, and N-Acetyl-3-piperidone


Molecular Weight Comparison for Streamlined Downstream Processing

Methyl 3-oxopiperidine-1-carboxylate offers a significant advantage in molecular weight (157.17 g/mol) compared to common alternatives like N-Boc-3-piperidone (199.25 g/mol) and N-Cbz-3-piperidone (233.26 g/mol), as well as the slightly lighter N-acetyl-3-piperidone (141.17 g/mol) [1][2][3]. This lower molecular weight can be critical in multi-step syntheses where overall mass efficiency and atom economy are paramount. For the same molar amount of building block, less mass is introduced into the reaction, which can simplify purification and reduce solvent usage in large-scale campaigns.

Molecular weight
Reported
157.17 g/mol, 42–76 g/mol lighter than N-Boc and N-Cbz analogs
May support atom economy screening in multi-step synthesis
Calculated from molecular formulas
Medicinal Chemistry Process R&D Building Blocks

Physical State and Handling Advantages in Process Chemistry

Methyl 3-oxopiperidine-1-carboxylate is a liquid at room temperature, unlike N-Boc-3-piperidone which is a low-melting solid with a melting point of 35-40 °C . This difference in physical state has direct operational consequences: liquids are generally easier to transfer, dispense, and handle in automated synthesis platforms and large-scale reactors without the need for heating or specialized solid-dispensing equipment. This can lead to more consistent and scalable processes.

Physical state
Data to verify
Liquid at 20–25 °C; N-Boc analog is low-melting solid (mp 35–40 °C)
Liquid form may simplify automated dispensing and scale-up handling
Vendor-reported physical state; verify for specific lot
Process Chemistry Drug Development Chemical Handling

Protecting Group Stability and Recommended Storage Conditions

The methoxycarbonyl protecting group exhibits a distinct stability profile compared to the acid-labile Boc group. While N-Boc-3-piperidone requires storage at 2-8°C to prevent degradation, Methyl 3-oxopiperidine-1-carboxylate is recommended for long-term storage in a cool, dry place at ambient temperature, and some vendors note storage at -20°C for enhanced long-term stability, but no requirement for continuous cold-chain logistics . This can reduce the complexity and cost of inventory management, particularly for large quantities stored over extended periods.

Storage condition
Data to verify
Recommended ambient temperature storage; some vendors advise −20 °C for long-term
Ambient storage may reduce logistics complexity vs. cold-chain required Boc analogs
Check supplier specification for exact conditions
Chemical Stability Storage Intermediate Management

Validated Synthetic Utility in Ring Expansion Reactions

A 1976 study by Krogsgaard-Larsen et al. specifically demonstrated the utility of methyl 3-oxopiperidine-1-carboxylate in a ring expansion reaction with ethyl diazoacetate, a transformation that is not broadly applicable to all N-protected 3-piperidones [1]. While the study does not provide a direct yield comparison to other protecting groups, it establishes a unique synthetic capability for this specific scaffold. The methoxycarbonyl group's electronic properties are likely a key factor enabling this specific reaction pathway, making it the compound of choice for accessing larger-ring nitrogen heterocycles.

Ring expansion reactivity
Class-level
Demonstrated with ethyl diazoacetate; not reported for N-Boc or N-Cbz analogs
Establishes a unique pathway for expanded heterocycle synthesis
Reported in Acta Chem. Scand. 1976; may require validation
Synthetic Methodology Ring Expansion Medicinal Chemistry

Strategic Use Cases for Procuring Methyl 3-oxopiperidine-1-carboxylate Over Other N-Protected Piperidones


Synthesis of 1-Acyl-3-piperidones and Related Heterocycles via Ring Expansion

For medicinal chemistry programs requiring the construction of expanded nitrogen heterocycles, methyl 3-oxopiperidine-1-carboxylate is the validated starting material for reaction with ethyl diazoacetate [1]. This specific reactivity is a key differentiator, as alternative N-protected 3-piperidones (e.g., N-Boc or N-Cbz) are not documented in this context, making procurement of this specific compound essential for replicating or expanding upon this established synthetic route.

Large-Scale Multi-Step Synthesis Requiring High Atom Economy and Ease of Handling

In process chemistry and scale-up campaigns, the combination of lower molecular weight (157.17 g/mol) compared to N-Boc- and N-Cbz- analogs [1] and its liquid physical state at room temperature makes methyl 3-oxopiperidine-1-carboxylate a superior choice. These properties directly translate to higher atom economy and simpler liquid handling, which are critical factors in reducing costs and improving process robustness at kilogram scale and beyond [2].

Synthetic Routes Where Acid-Labile Protecting Groups are Incompatible

In synthetic sequences involving acid-sensitive functionalities elsewhere in the molecule, the methoxycarbonyl group's distinct stability profile offers a strategic advantage over the acid-labile Boc group found on N-Boc-3-piperidone [1]. This allows for orthogonal deprotection strategies, enabling chemists to selectively remove the methoxycarbonyl group under milder or different conditions without affecting other acid-labile protecting groups or functional groups in the target molecule.

Building Block for Electrochemical Oxidation Studies and Derivative Synthesis

As documented in drug synthesis databases, methyl 3-oxopiperidine-1-carboxylate is a key intermediate derived from electrochemical oxidation of N-(methoxycarbonyl)piperidine and is a precursor to various ketal-protected and oxidized lactam derivatives [1]. This validated synthetic pathway highlights its utility in exploring novel piperidine-based scaffolds and electrochemical methodologies in academic and industrial research settings.

Application
Selection Property
Validation Focus
Ring-expansion heterocycle synthesis
Validated ring-expansion reactivity
Reaction pathway reproducibility
Scale-up synthesis requiring high atom economy
Lower molecular weight and liquid state
Atom economy and liquid handling assessment
Orthogonal deprotection sequences
Methoxycarbonyl stability vs. acid-labile groups
Orthogonal deprotection verification
Electrochemical oxidation and derivative synthesis
Validated synthetic pathway from piperidine
Derivative synthesis and ketal protection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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